molecular formula C13H18FNO B1532041 3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine CAS No. 2098096-47-8

3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine

Cat. No. B1532041
M. Wt: 223.29 g/mol
InChI Key: UIWLSRHZLVRUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine, also known as 3-EPFP, is an organic compound that has been studied for its potential applications in various scientific fields. As a cyclic amine, 3-EPFP is a versatile molecule that can be used in a variety of synthetic processes and has been studied for its potential use in biochemistry and physiology.

Scientific Research Applications

Fluorescent Sensors

A heteroatom-containing organic fluorophore demonstrated the phenomenon of aggregation-induced emission (AIE), which can be utilized as a fluorescent pH sensor in both solution and solid states. This property enables its application in chemosensing for detecting acidic and basic organic vapors, showcasing the compound's potential in sensor technologies (Yang et al., 2013).

Molecular Reactivity and Stability Studies

A study on a novel heterocycle-based molecule highlighted its potential in non-linear optics through first hyperpolarizability calculations. The investigation also included detailed reactive properties and stability in water, contributing to the development of new anti-cancerous drugs (Murthy et al., 2017).

Chemosensors for Metal Ions

Research on a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry revealed its application as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, indicating its use in environmental monitoring and analysis (Maity & Govindaraju, 2010).

Cathode-Modifying Layers in Polymer Solar Cells

Novel alcohol-soluble conjugated polymers with pyridine incorporated at side chains were developed as cathode interfacial layers for polymer solar cells, enhancing the power conversion efficiency and demonstrating the compound's utility in renewable energy technologies (Chen et al., 2017).

Supramolecular Aggregation

Studies on polysubstituted pyridines revealed their structure and supramolecular aggregation through various interactions, contributing to the understanding of molecular assembly and its implications in materials science (Suresh et al., 2007).

properties

IUPAC Name

3-(3-ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-2-16-12-5-3-4-10(6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWLSRHZLVRUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 3
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 5
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 6
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.